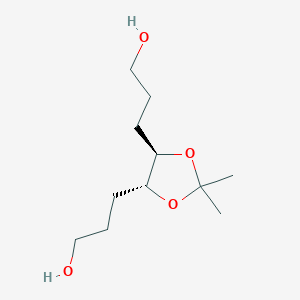
1,3-Dioxolane-4,5-dipropanol, 2,2-dimethyl-, (4R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4,5-dipropanol, 2,2-dimethyl-, (4R,5R)- is a chiral compound with the molecular formula C7H14O4This compound is a derivative of tartaric acid and is used as a chiral building block in various chemical syntheses .
Preparation Methods
1,3-Dioxolane-4,5-dipropanol, 2,2-dimethyl-, (4R,5R)- can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common reagents and conditions used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3)
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, LDA
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols .
Scientific Research Applications
1,3-Dioxolane-4,5-dipropanol, 2,2-dimethyl-, (4R,5R)- has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3-Dioxolane-4,5-dipropanol, 2,2-dimethyl-, (4R,5R)- exerts its effects involves its role as a chiral building block. It interacts with various molecular targets and pathways depending on the specific application. For example, in asymmetric synthesis, it can form chiral intermediates that influence the stereochemistry of the final product .
Comparison with Similar Compounds
1,3-Dioxolane-4,5-dipropanol, 2,2-dimethyl-, (4R,5R)- can be compared with other similar compounds such as:
2,2-Dimethyl-1,3-dioxolane-4-methanol:
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Used in organic synthesis as a chiral auxiliary.
TADDOLs (α,α,α,α-tetraaryl-1,3-dioxolane-4,5-dimethanols): These are used in asymmetric synthesis and as chiral reagents.
The uniqueness of 1,3-Dioxolane-4,5-dipropanol, 2,2-dimethyl-, (4R,5R)- lies in its specific chiral properties and its versatility as a building block in various chemical syntheses .
Properties
CAS No. |
155128-50-0 |
|---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-[(4R,5R)-5-(3-hydroxypropyl)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol |
InChI |
InChI=1S/C11H22O4/c1-11(2)14-9(5-3-7-12)10(15-11)6-4-8-13/h9-10,12-13H,3-8H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
OCWOPRHOKFJNIK-NXEZZACHSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)CCCO)CCCO)C |
Canonical SMILES |
CC1(OC(C(O1)CCCO)CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















